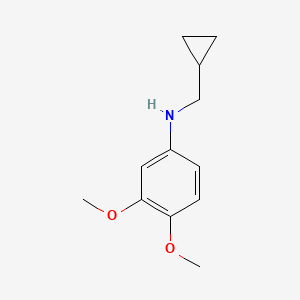

N-(cyclopropylmethyl)-3,4-dimethoxyaniline

Descripción

N-(Cyclopropylmethyl)-3,4-dimethoxyaniline is a substituted aniline derivative featuring a cyclopropylmethyl group attached to the nitrogen atom and methoxy groups at the 3- and 4-positions of the aromatic ring. The cyclopropane ring introduces steric constraints and unique electronic effects due to its angle strain, while the methoxy groups enhance electron-donating properties, influencing reactivity and intermolecular interactions.

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-3,4-dimethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-11-6-5-10(7-12(11)15-2)13-8-9-3-4-9/h5-7,9,13H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFKDTXUKFBWPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCC2CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656183 | |

| Record name | N-(Cyclopropylmethyl)-3,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887588-08-1 | |

| Record name | N-(Cyclopropylmethyl)-3,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3,4-dimethoxyaniline typically involves the alkylation of 3,4-dimethoxyaniline with cyclopropylmethyl halides. One common method is the reaction of 3,4-dimethoxyaniline with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of N-(cyclopropylmethyl)-3,4-dimethoxyaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(cyclopropylmethyl)-3,4-dimethoxyaniline can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated anilines.

Aplicaciones Científicas De Investigación

N-(cyclopropylmethyl)-3,4-dimethoxyaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(cyclopropylmethyl)-3,4-dimethoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Aromatic Substitution Patterns

- 3,4-Dimethoxyaniline (DMAN): The parent compound lacks the cyclopropylmethyl group but is widely used in synthesizing heterocycles (e.g., quinazolines, triazoloquinolines) and epoxy curing agents. Optimal synthesis conditions for DMAN-based polymers include a raw material ratio of n(DMAN):n(ethylene glycol diglycidyl ether):n(triethylenetetramine) = 1:3:4 at 65°C–60°C .

- N-(1-(4-Chlorophenyl)-3-phenylprop-2-ynyl)-3,4-dimethoxyaniline (7d): This analog replaces the cyclopropylmethyl with a bulky propynyl group, achieving a 90% yield via Sonogashira coupling.

- N-Ethyl-3,4-dimethoxyaniline : Synthesized via phosgene condensation, this derivative forms urea linkages (m.p. 159°C) with higher crystallinity compared to cyclopropylmethyl analogs, which may lack such ordered structures .

Physicochemical Properties

Thermal Stability and Curing Performance

- DMAN in Epoxy Networks : When used to cure DGEBA epoxy, DMAN achieves a glass transition temperature (Tg) of 176°C and char content of 48%, outperforming conventional DDS-cured systems in residue formation . Cyclopropylmethyl-substituted anilines may exhibit lower Tg due to reduced crosslinking efficiency from steric hindrance.

- Sulphonamide Derivatives : N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulphonamide (m.p. 101–102°C) demonstrates higher thermal stability than alkylated anilines, attributed to strong hydrogen bonding via the sulphonamide group .

Antifungal Activity

- DMAN derivatives substituted with chloro or methoxy groups exhibit moderate activity against Botrytis cinerea. The cyclopropylmethyl group’s lipophilicity could enhance membrane penetration but may reduce solubility, limiting bioavailability .

Catalytic Utility

- Cu(II)-thiophenyltriazine polymers incorporating N-(propynyl)-3,4-dimethoxyaniline (7d) show high catalytic efficiency in C–H activation reactions (90% yield).

Data Tables

Table 1: Comparison of Substituent Effects on Key Properties

Table 2: Thermal Properties of Aniline-Based Curing Agents

| Curing Agent | Epoxy System | Tg (°C) | Char Content (%) |

|---|---|---|---|

| DMAN | DGEBA | 176 | 48 |

| DMAN | TetraGEDVA | 212 | 48 |

| DDS (Conventional) | DGEBA | 204 | 24 |

Actividad Biológica

N-(cyclopropylmethyl)-3,4-dimethoxyaniline is an organic compound with potential pharmacological significance due to its unique structural features. This article delves into its biological activity, focusing on receptor interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-(cyclopropylmethyl)-3,4-dimethoxyaniline is characterized by a cyclopropylmethyl group attached to an aniline moiety with methoxy groups at the 3 and 4 positions of the aromatic ring. Its molecular formula is , with a molecular weight of approximately 205.25 g/mol. The presence of methoxy groups enhances its lipophilicity and may facilitate interactions with biological targets.

Biological Activity Overview

Research indicates that N-(cyclopropylmethyl)-3,4-dimethoxyaniline exhibits various biological activities, primarily through its interaction with neurotransmitter systems and receptors.

1. Interaction with Opioid Receptors

Preliminary studies suggest that this compound may interact with opioid receptors, potentially modulating pain pathways. Similar compounds have shown analgesic properties by influencing neurotransmitter release, particularly dopamine and gamma-aminobutyric acid (GABA) .

2. Neurotransmitter Modulation

The compound's structure suggests it may influence neurotransmitter dynamics, which are crucial for pain perception and neurological function. Studies indicate that compounds with similar structures can affect the release of neurotransmitters involved in mood regulation and pain management .

Case Studies and Experimental Data

Several studies have explored the pharmacological potential of N-(cyclopropylmethyl)-3,4-dimethoxyaniline:

- Study on Analgesic Properties : A study evaluated the analgesic effects of structurally related compounds in animal models. It was found that these compounds could significantly reduce pain responses by acting on opioid receptors .

- Cytotoxicity Evaluation : In vitro assays demonstrated that related compounds exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

- Binding Affinity Studies : Research focused on the binding affinity of N-(cyclopropylmethyl)-3,4-dimethoxyaniline to various receptors showed promising results, indicating that it may serve as a lead compound for drug development targeting specific receptor pathways .

Comparative Analysis of Similar Compounds

To better understand the biological activity of N-(cyclopropylmethyl)-3,4-dimethoxyaniline, a comparison with structurally similar compounds is useful. The following table summarizes key characteristics:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(cyclopropylmethyl)-2,4-dimethoxyaniline | Cyclopropylmethyl group; 2 & 4 methoxy | Potential analgesic; interacts with opioid receptors |

| N-(cyclopropylmethyl)-3,5-dimethoxyaniline | Cyclopropylmethyl group; 3 & 5 methoxy | Potential cytotoxic effects; modulates neurotransmitter release |

| 3,4-Dimethoxyaniline | No cyclopropyl group; 3 & 4 methoxy | Established use in pharmaceuticals; affects serotonin levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.